molecular formula C16H9Cl2NO2 B3000678 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid CAS No. 433240-82-5

5,8-Dichloro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B3000678
CAS No.: 433240-82-5
M. Wt: 318.15
InChI Key: AWNPGXPGLHYKOO-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-phenylquinoline-4-carboxylic acid (CAS 433240-82-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile core scaffold for developing novel therapeutic agents. Research has identified its key application as a cap group in the design of histone deacetylase (HDAC) inhibitors, which are a prominent class of anticancer agents. Specifically, derivatives incorporating this scaffold have demonstrated potent and selective inhibition of HDAC3, an enzyme target implicated in tumorigenesis and cancer progression . Further investigations highlight the potential of the 2-aryl-quinoline-4-carboxylic acid scaffold in developing treatments for neglected tropical diseases. Computational and in vitro studies suggest that these derivatives act as potential antileishmanial agents by targeting Leishmania major N-myristoyltransferase (LmNMT), a promising target for combating leishmaniasis . The compound is synthesized via the Pfitzinger reaction, a classic method for preparing quinoline-4-carboxylic acids from isatin and a ketone . It is offered as a solid with a molecular weight of 318.15 g/mol and a molecular formula of C16H9Cl2NO2 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5,8-dichloro-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNPGXPGLHYKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it acts as a histone deacetylase inhibitor, inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 5,8-dichloro-2-phenylquinoline-4-carboxylic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Substituents (Quinoline Positions) Molecular Weight Solubility Notable Biological Activity Reference
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ Cl (8), 4-methylphenyl (2) 297.73 Slightly in chloroform, methanol, DMSO Research chemical (specific activity not reported)
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ Cl (6), 3-methylphenyl (2) 297.73 Not specified Safety data available (no activity reported)
Methyl 4-chloro-5,8-difluoroquinoline-2-carboxylate C₁₂H₈ClF₂NO₂ Cl (4), F (5,8), methyl ester (2) 271.65 Not specified Fluorinated derivative (applications under study)
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid C₁₈H₁₅ClNO₄ Cl (6), 3,4-dimethoxyphenyl (2) 344.77 Not specified Structural analog with methoxy groups

Solubility and Physicochemical Properties

  • This compound is expected to exhibit low aqueous solubility due to its hydrophobic chlorine and phenyl groups, akin to 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (soluble only in organic solvents like DMSO) .
  • Methoxy or hydroxy substituents (e.g., 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) improve water solubility but may reduce antimicrobial efficacy due to decreased lipophilicity .

Biological Activity

5,8-Dichloro-2-phenylquinoline-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , showing efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial DNA synthesis by promoting the cleavage of DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus1 × 10^-5 mg/mL24
Escherichia coli1 × 10^-6 mg/mL22
Klebsiella pneumoniae1 × 10^-5 mg/mL25
Pseudomonas aeruginosa1 × 10^-5 mg/mL23

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer potential . It acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis. Research indicates that treatment with this compound leads to cell cycle arrest and increased apoptosis in various cancer cell lines .

The anticancer activity is attributed to:

  • Histone Deacetylase Inhibition : This leads to hyperacetylation of histones, resulting in transcriptional activation of tumor suppressor genes.
  • Cell Cycle Arrest : The compound increases the proportion of cells in the G2/M phase, enhancing the potential for apoptosis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Evaluation :
    A study synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antibacterial activities. The derivatives exhibited varying levels of effectiveness against multiple bacterial strains, with some showing enhanced activity due to structural modifications .
  • Anticancer Research :
    A study focused on the selective HDAC3 inhibitor derived from this compound demonstrated significant anticancer effects in K562 cells. The results showed a dose-dependent increase in apoptotic cells when treated with varying concentrations of the compound compared to standard treatments like SAHA .
  • Mechanistic Insights :
    Another investigation into the compound's mechanism revealed that it does not act as a virucidal agent but instead interferes early in the viral lifecycle, reducing the production of viral proteins and infectious particles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,8-dichloro-2-phenylquinoline-4-carboxylic acid?

  • The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, the Doebner reaction is used to assemble the quinoline core, followed by chlorination at positions 5 and 8 using reagents like POCl₃ or SOCl₂. The phenyl group at position 2 is introduced via Suzuki-Miyaura coupling or Friedländer annulation, requiring palladium catalysts (e.g., PdCl₂(PPh₃)₂) and optimized solvent systems (e.g., DMF or toluene) . Purification often involves column chromatography or recrystallization to achieve >95% purity.

Q. How is the compound characterized to confirm its structural integrity?

  • Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments.
  • HRMS : High-resolution mass spectrometry for molecular weight confirmation.
  • Elemental analysis : To validate purity and elemental composition.
  • X-ray crystallography (if crystals are obtainable): For definitive structural elucidation .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Molecular weight : 316.64 g/mol (calculated from IUPAC structure).
  • Solubility : Limited aqueous solubility; typically dissolved in DMSO or DMF for biological assays.
  • Stability : Stable under inert conditions but sensitive to prolonged light exposure. Store at -20°C in amber vials .

Advanced Research Questions

Q. How do substitution patterns (5,8-dichloro and 2-phenyl) influence reactivity in cross-coupling reactions?

  • The electron-withdrawing chloro groups at positions 5 and 8 enhance electrophilic aromatic substitution reactivity, facilitating further functionalization. The 2-phenyl group sterically hinders reactions at the quinoline ring’s 2- and 4-positions, directing modifications to the 6- or 7-positions. Catalytic systems like Pd(OAc)₂ with PCy₃ ligands improve coupling efficiency in such sterically demanding environments .

Q. What contradictions exist in reported biological activities of quinoline-4-carboxylic acid derivatives, and how can they be resolved?

  • Discrepancies in MIC values against Staphylococcus aureus (e.g., 64 µg/mL vs. 128 µg/mL) may arise from variations in assay conditions (e.g., broth dilution vs. agar diffusion) or bacterial strain specificity. Standardized protocols, such as CLSI guidelines, and comparative studies with control antibiotics (e.g., ciprofloxacin) are recommended to reconcile data .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

  • Batch optimization : Use excess POCl₃ (1.5 eq) for complete chlorination.
  • Catalyst recycling : Immobilized palladium catalysts reduce costs.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression .

Methodological Recommendations

  • For biological assays : Use Mueller-Hinton broth at pH 7.2 ± 0.1 and incubate at 37°C for 18–24 hours to ensure reproducibility .
  • For synthetic scale-up : Implement flow chemistry to mitigate exothermic risks during chlorination .

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